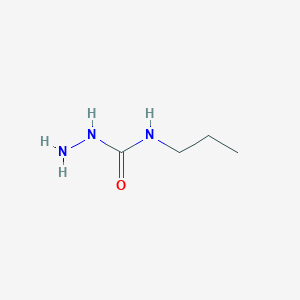![molecular formula C26H27N7O2 B2656536 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923675-67-6](/img/structure/B2656536.png)
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a 3,4-dihydroisoquinoline and a 1,2,4-triazine . These structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of ketoamides with organomagnesium compounds, followed by cyclization . Another common method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazones with aliphatic amines under oxidative conditions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the presence of the aromatic rings . The C-N and N-N distances in these rings are typically in the range of 132-136 picometers .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic rings. For example, 1,2,4-triazoles can undergo reactions at the nitrogen atoms, and the 3,4-dihydroisoquinoline could undergo reactions at the nitrogen atom or the adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the heterocyclic rings and the various substituents. For example, 1,2,4-triazoles are generally soluble in water and alcohol, and have melting points in the range of 120-121 °C .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to interact with cellular pathways that regulate cell proliferation and apoptosis. Studies have indicated that derivatives of triazino compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
Antimicrobial Properties
Research has demonstrated that triazino derivatives possess significant antimicrobial activity. This compound can inhibit the growth of a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents .
Antiviral Applications
The unique structure of this compound enables it to interfere with viral replication processes. It has been investigated for its potential to inhibit the replication of viruses such as HIV and hepatitis C, offering a new avenue for antiviral drug development .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are involved in various pathological processes. For example, it can inhibit enzymes like tyrosine kinases and proteases, which are targets for cancer and other diseases.
These applications highlight the versatility and potential of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Source Source Source : Source : Source : Source : Source : Source
作用機序
While the specific mechanism of action for this compound is not known, many compounds containing 1,2,4-triazole and 3,4-dihydroisoquinoline structures have biological activity. For example, some 1,2,4-triazoles have antimicrobial, anti-inflammatory, and anticancer activities . Similarly, some 3,4-dihydroisoquinolines have been found to have sigma-1 receptor antagonist activity .
将来の方向性
Given the biological activity of many compounds containing 1,2,4-triazole and 3,4-dihydroisoquinoline structures, this compound could be of interest for further study. Potential areas of research could include the synthesis of related compounds, investigation of their biological activity, and exploration of their mechanisms of action .
特性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O2/c1-29-23-22(24(34)30(2)26(29)35)32-17-21(19-9-4-3-5-10-19)28-33(25(32)27-23)15-14-31-13-12-18-8-6-7-11-20(18)16-31/h3-11H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJZQQXSIJMQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCC5=CC=CC=C5C4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)
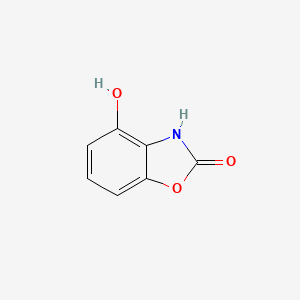
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)
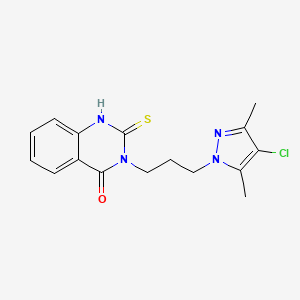
![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)
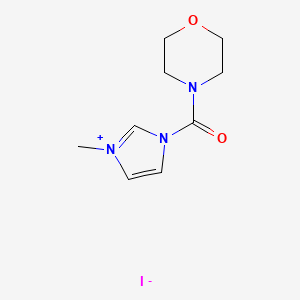
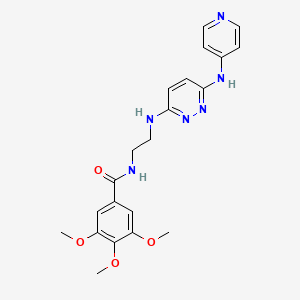
![Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B2656464.png)
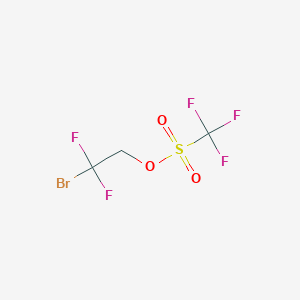



![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)
